4-[2-(Diphenylphosphoryl)ethyl]morpholine
Description
Properties
Molecular Formula |
C18H22NO2P |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-(2-diphenylphosphorylethyl)morpholine |
InChI |
InChI=1S/C18H22NO2P/c20-22(17-7-3-1-4-8-17,18-9-5-2-6-10-18)16-13-19-11-14-21-15-12-19/h1-10H,11-16H2 |
InChI Key |
KYDKEYKWARMFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Structural Elucidation and Advanced Conformational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods provide a powerful, non-destructive means of probing the molecular structure. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, bonding patterns, and the chemical environment of its constituent atoms can be obtained.
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While a specific, experimentally recorded spectrum for 4-[2-(Diphenylphosphoryl)ethyl]morpholine is not widely published in peer-reviewed literature, the expected characteristic absorption bands can be predicted with high confidence based on the analysis of its distinct structural motifs: the diphenylphosphoryl group, the ethyl linker, and the morpholine (B109124) ring. nih.govresearchgate.net
Key vibrational modes anticipated for this molecule include:
P=O Stretching: The phosphoryl group gives rise to a very strong and characteristic absorption band, typically observed in the range of 1150-1250 cm⁻¹. The exact position can be influenced by the electronic effects of the attached phenyl groups.
Aromatic C-H Stretching: The phenyl rings will exhibit multiple weak to medium bands above 3000 cm⁻¹, characteristic of C-H stretching in sp²-hybridized systems.
Aliphatic C-H Stretching: The ethyl bridge and the methylene (B1212753) groups of the morpholine ring will produce strong absorption bands in the 2800-3000 cm⁻¹ region. researchgate.net
C=C Aromatic Stretching: Vibrations corresponding to the carbon-carbon stretching within the phenyl rings are expected to appear as several bands of variable intensity in the 1450-1600 cm⁻¹ region.
Morpholine Ring Vibrations: The morpholine ring is characterized by C-O-C (ether) and C-N (tertiary amine) stretching vibrations. The C-O-C asymmetric stretch typically appears as a strong band around 1115 cm⁻¹, while the C-N stretching vibrations are found in the 1070-1250 cm⁻¹ region, often coupled with other vibrations. nih.gov
P-C Stretching: The stretching vibration of the phosphorus-carbon bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.
The following interactive table summarizes the expected principal infrared absorption bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Structural Unit |
| Aromatic C-H Stretch | > 3000 | Medium | Phenyl Rings |
| Aliphatic C-H Stretch | 2800 - 3000 | Strong | Ethyl, Morpholine |
| Aromatic C=C Stretch | 1450 - 1600 | Variable | Phenyl Rings |
| P=O Stretch | 1150 - 1250 | Strong | Phosphoryl Group |
| C-O-C Asymmetric Stretch | ~1115 | Strong | Morpholine Ring |
| C-N Stretch | 1070 - 1250 | Medium | Morpholine Ring |
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons of the two phenyl groups would appear as multiplets in the downfield region (δ 7.4-8.0 ppm). The protons of the ethyl bridge (-CH₂-CH₂-) would be split into complex multiplets due to both proton-proton (H-H) and proton-phosphorus (H-P) coupling. The methylene protons adjacent to the phosphorus atom would be found further downfield than those adjacent to the nitrogen. The morpholine ring protons typically show two multiplets corresponding to the methylene groups adjacent to the oxygen (δ ~3.7 ppm) and the nitrogen (δ ~2.5 ppm). acdlabs.com
¹³C NMR: The carbon NMR spectrum would provide complementary information. The aromatic carbons would resonate in the δ 128-135 ppm range, with the carbon directly attached to the phosphorus atom (ipso-carbon) showing a characteristic coupling to the ³¹P nucleus. The four distinct carbons of the ethyl and morpholine moieties would appear in the aliphatic region (δ 20-70 ppm), with their chemical shifts influenced by the adjacent heteroatoms (N, O, P). The carbons of the morpholine ring are expected around δ 67 ppm (C-O) and δ 54 ppm (C-N). nih.govresearchgate.net
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for organophosphorus compounds. It typically consists of a single signal for this molecule. For a pentavalent phosphine (B1218219) oxide, this signal is expected to appear in the range of δ +20 to +40 ppm (relative to 85% H₃PO₄), confirming the oxidation state of the phosphorus atom. uni-muenchen.dehuji.ac.il
The following table outlines the predicted NMR spectral data.
| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| ¹H | Phenyl (C₆H₅) | 7.4 - 8.0 | Multiplets |
| Ethyl (-P-CH₂-) | ~2.2 - 2.6 | Multiplet (H-H and H-P coupling) | |
| Ethyl (-N-CH₂-) | ~2.6 - 2.9 | Multiplet (H-H coupling) | |
| Morpholine (-N-CH₂-) | ~2.5 | Multiplet | |
| Morpholine (-O-CH₂-) | ~3.7 | Multiplet | |
| ¹³C | Phenyl (ipso-C) | 130 - 135 | Doublet (JC-P) |
| Phenyl (o, m, p-C) | 128 - 132 | Singlets (or small JC-P) | |
| Ethyl (-P-CH₂) | ~25 - 30 | Doublet (JC-P) | |
| Ethyl (-N-CH₂) | ~55 - 60 | Doublet (JC-P) | |
| Morpholine (-N-CH₂) | ~54 | Singlet | |
| Morpholine (-O-CH₂) | ~67 | Singlet | |
| ³¹P | Diphenylphosphoryl (P=O) | +20 to +40 | Singlet (proton decoupled) |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, as well as how molecules pack together in a crystal lattice.
As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. cam.ac.uk However, based on crystal structures of analogous compounds, a number of structural features can be anticipated. The geometry around the phosphorus atom would be tetrahedral, consistent with a phosphine oxide. The morpholine ring is expected to adopt a stable chair conformation, a common feature for this heterocyclic system in crystal structures. nih.gov Bond lengths and angles would be expected to fall within standard values for P=O, P-C(sp²), C-C, C-N, and C-O bonds.
Experimental and Theoretical Conformational Studies
Molecules with multiple single bonds, such as this compound, can exist in various spatial arrangements or conformations. Understanding these conformational preferences is crucial as they can influence the molecule's physical properties and reactivity.
Experimental and theoretical conformational analyses have been performed on closely related N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides. nih.gov These studies, which utilize methods like dipole moment measurements and Density Functional Theory (DFT) calculations, provide significant insight into the likely conformational behavior of the title compound.
The primary sources of conformational flexibility are the rotation around the P-C, C-C, and C-N single bonds of the ethyl bridge. DFT calculations on analogous systems suggest that the molecule likely exists as an equilibrium of several low-energy conformers. nih.gov The orientation of the bulky diphenylphosphoryl group relative to the morpholine ring is a key determinant of conformational stability. Steric hindrance between the phenyl rings and the morpholine moiety, as well as intramolecular interactions, will dictate the preferred rotamers. The morpholine ring itself is expected to remain predominantly in a low-energy chair conformation. researchgate.net Theoretical calculations would be essential to determine the relative energies of the different conformers and the energy barriers for their interconversion.
Dipole Moment Measurements for Solution-Phase Conformation
The measurement of electric dipole moments is a powerful technique for elucidating the conformational equilibria of polar molecules in the solution phase. niscpr.res.in The this compound molecule is expected to possess a significant dipole moment, primarily due to the highly polar phosphoryl (P=O) bond and the electronegative oxygen and nitrogen atoms within the morpholine ring.
In practice, the experimental dipole moment is determined in a non-polar solvent. This measured value is then compared against theoretically calculated dipole moments for various plausible, energetically low-lying conformers. A close match between the experimental value and the calculated value for a single conformer would suggest it is the predominant form in solution. More commonly, the experimental value falls between the calculated values of several conformers, indicating a dynamic equilibrium. The mole fractions of the contributing conformers can then be estimated. This methodology has been successfully applied to analyze the conformational behavior of structurally similar N,N-dialkyl substituted bisphosphorylated acetamides, which also feature the (diphenylphosphoryl)ethyl moiety. nih.govmdpi.com
Table 1: Illustrative Theoretical Dipole Moments for Hypothetical Conformers This table is a theoretical illustration of how dipole moment data would be used. The values are not based on direct experimental measurement for this compound.
| Hypothetical Conformer | Key Dihedral Angle (P-C-C-N) | Calculated Dipole Moment (Debye) |
|---|---|---|
| Conformer A (gauche) | ~60° | ~5.5 D |
| Conformer B (anti) | ~180° | ~6.8 D |
Assessment of Conformational Isomerism and Preferred Rotamers
Conformational isomerism in this compound arises from the rotation around several single bonds, primarily the P-C(ethyl), C-C(ethyl), and C-N(morpholine) bonds. The interplay of these rotations gives rise to a complex potential energy surface with several local minima, each corresponding to a distinct conformer or rotamer.
The most significant conformational variability is expected from the rotation around the C-C bond of the ethyl linker, leading to gauche and anti arrangements of the diphenylphosphoryl and morpholine groups relative to each other. Further complexity is introduced by the rotation of the two phenyl groups attached to the phosphorus atom and the chair conformation of the morpholine ring itself.
Studies on related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides have shown that such molecules exist as an equilibrium of several forms in solution. mdpi.com For this compound, it is probable that a similar equilibrium exists between multiple stable rotamers. The preferred conformers would be those that minimize steric hindrance and maximize stabilizing intramolecular interactions. For example, a folded, gauche conformer might be stabilized by a weak N···H-C(phenyl) or P=O···H-C(ethyl) hydrogen bond, a phenomenon observed in similar structures. nih.gov
Table 2: Key Torsional Angles Defining Potential Conformers This table outlines the key rotational degrees of freedom that would define the conformational landscape of the molecule.
| Torsional Angle | Description | Expected Rotamers |
|---|---|---|
| O=P-C1-C2 | Rotation around the P-C bond | Staggered conformations are likely preferred |
| P-C1-C2-N | Rotation around the C-C bond of the ethyl linker | gauche (~±60°) and anti (~180°) |
| C1-C2-N-Cmorpholine | Rotation around the C-N bond | Influences the orientation of the morpholine ring |
Influence of Steric and Electronic Factors on Molecular Conformation
The relative stability of the different conformers of this compound is governed by a delicate balance of steric and electronic factors.
Steric Factors:
Bulky Substituents: The two phenyl groups on the phosphorus atom are sterically demanding. Their rotation will be constrained to avoid clashes with each other and with the ethylmorpholine substituent. Similarly, the chair-form morpholine ring presents considerable bulk.
Repulsive Interactions: A primary determinant of conformational preference will be the minimization of steric repulsion between the bulky diphenylphosphoryl and morpholine moieties. An extended, anti conformation around the C-C bond would maximize the distance between these groups, thereby reducing van der Waals repulsion.
Electronic Factors:
Dipole-Dipole Interactions: The alignment of bond dipoles, particularly the strong P=O dipole, relative to the C-N and C-O dipoles of the morpholine ring will significantly impact conformational stability. Conformations that minimize repulsive dipole-dipole interactions will be favored.
Intramolecular Hydrogen Bonding: The oxygen atom of the phosphoryl group is a potent hydrogen bond acceptor. It can form weak intramolecular hydrogen bonds with the hydrogen atoms on the ethyl bridge (P=O···H-C). Such interactions, though weak, can stabilize specific folded or gauche conformations. mdpi.com
p,π Conjugation: In related phosphine oxides, a cis orientation of phenyl substituents relative to the P=O bond has been attributed to stabilizing p,π conjugation between the phosphoryl group and the phenyl ring. nih.gov This factor would influence the rotational position of the phenyl groups.
Article on the Chemical Compound “this compound”
A comprehensive review of the coordination chemistry and ligand properties of this compound is currently unavailable in the public domain. Extensive searches of scientific literature did not yield specific research articles or detailed experimental data on the complexation behavior of this particular compound with transition metals, lanthanides, or actinides.
While general principles of coordination chemistry for phosphine oxide and morpholine-containing ligands are well-established, the specific steric and electronic properties of "this compound" would uniquely influence its interactions with metal ions. Without dedicated studies, any detailed discussion on its coordination modes, chelate ring formation, and the structure of its metal complexes would be speculative.
Similarly, information regarding its fundamental binding studies with lanthanide and actinide elements, as well as its potential applications in selective metal ion extraction and separation, is not present in the available scientific literature. Research in these areas often focuses on ligands with specific structural motifs designed for targeted metal ion selectivity, and "this compound" has not been identified as a subject of such focused investigations in the retrieved sources.
Therefore, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time due to the absence of specific research findings for the compound .
Coordination Chemistry and Ligand Properties
Coordination with Main Group and Alkali Metal Ions
The interaction of 4-[2-(Diphenylphosphoryl)ethyl]morpholine with main group and alkali metal ions is primarily governed by the hard Lewis basicity of the phosphoryl oxygen and the nitrogen atom of the morpholine (B109124) ring. These electronegative sites offer favorable coordination points for hard Lewis acidic metal ions, such as those of the alkali metals.
While specific experimental binding studies for this compound with alkali metals are not extensively documented in the public domain, the behavior of analogous phosphine (B1218219) oxide-based ligands provides a strong basis for predicting its affinity. Research on tripodal phosphine oxide receptors has demonstrated a clear selectivity trend for alkali metal cations, which is Li⁺ > Na⁺ > K⁺. nih.gov This preference is attributed to the high charge density of the lithium cation, which allows for strong electrostatic interactions with the hard oxygen donor of the phosphine oxide group. nih.gov
The coordination of these cations can be further influenced by the presence of the morpholine group. The nitrogen atom in the morpholine ring can also participate in coordination, potentially leading to a chelate effect that enhances the stability of the resulting complex. The flexibility of the ethyl linker between the two coordinating groups allows the ligand to adopt a conformation that can accommodate the specific ionic radius of the cation, although the smaller and harder lithium ion is expected to form the most stable complex.
| Cation | Expected Relative Affinity | Rationale |
|---|---|---|
| Lithium (Li⁺) | High | High charge density leads to strong electrostatic interaction with the phosphoryl oxygen. Potential for chelation involving the morpholine nitrogen. |
| Sodium (Na⁺) | Moderate | Lower charge density compared to Li⁺ results in weaker electrostatic interactions. |
| Potassium (K⁺) | Low | Lowest charge density among the three, leading to the weakest interaction with the phosphine oxide group. |
The inherent preference of the phosphine oxide group for smaller, harder cations like Li⁺ suggests that this compound could exhibit ion-selective properties in chemical systems. This selectivity is a critical aspect in applications such as ion extraction and sensing. The diphenylphosphoryl group is a known component in extractants for various metal ions, indicating its utility in selective separation processes.
The combination of the strong coordinating phosphine oxide and the secondary binding site of the morpholine nitrogen in a flexible framework allows for the potential design of systems with enhanced selectivity. By tuning the electronic and steric properties of the ligand, it may be possible to optimize its ability to discriminate between different alkali and main group metal ions. The cooperative binding of both the phosphine oxide and the morpholine would be a key factor in achieving high selectivity.
Design Principles for Phosphine Oxide-Morpholine Hybrid Ligands
The rational design of hybrid ligands like this compound is a strategic approach to developing molecules with tailored coordination properties. By systematically modifying the ligand's structure, it is possible to influence its performance for specific applications.
The performance of this compound as a ligand is significantly influenced by both steric and electronic factors.
Steric Hindrance: The two phenyl groups attached to the phosphorus atom create considerable steric bulk around the phosphoryl oxygen. This steric hindrance can influence the accessibility of the coordination site and the geometry of the resulting metal complex. While it might hinder the coordination of very large ions, it can also contribute to selectivity by favoring cations that can fit into the coordination pocket.
The structure of this compound serves as a foundational model for the rational design of more complex and targeted ligand architectures. Several design principles can be applied to optimize its coordination outcomes:
Modification of the Phosphine Oxide Group: Replacing the phenyl groups with other substituents (e.g., alkyl or substituted aryl groups) can alter both the steric and electronic properties of the ligand. Electron-donating groups would increase the basicity of the phosphoryl oxygen, potentially enhancing its affinity for metal ions, while bulkier groups would increase steric hindrance.
Varying the Linker: The length and flexibility of the ethyl linker between the phosphine oxide and morpholine moieties are critical. A shorter or more rigid linker would pre-organize the ligand for coordination with specific metal ions, potentially increasing selectivity. Conversely, a longer, more flexible linker could allow for the coordination of larger ions or the formation of polynuclear complexes.
Functionalization of the Morpholine Ring: The morpholine ring itself can be modified to introduce additional donor atoms or to alter its steric profile, leading to ligands with higher denticity and different coordination geometries.
The concept of hemilability is also relevant in the design of such hybrid ligands. researchgate.netacs.org The phosphine oxide provides a strong, "anchoring" coordination site, while the morpholine nitrogen can act as a more labile, secondary site. This dynamic behavior can be advantageous in catalytic applications where the dissociation and re-coordination of a ligand are necessary steps in the catalytic cycle.
| Design Principle | Structural Modification | Expected Outcome |
|---|---|---|
| Electronic Tuning | Substitution on phenyl rings of the diphenylphosphoryl group | Modulation of the Lewis basicity of the phosphoryl oxygen, affecting metal ion affinity. |
| Steric Control | Introduction of bulky substituents on the phosphorus or morpholine | Enhanced selectivity for smaller cations and control over coordination geometry. |
| Linker Modification | Altering the length and rigidity of the ethyl chain | Pre-organization of binding sites for specific metal ions, influencing chelate ring size and stability. |
| Increased Denticity | Functionalization of the morpholine ring with additional donor groups | Formation of more stable, multi-coordinate complexes. |
Catalytic Applications and Mechanistic Insights
Organocatalytic Applications of Phosphine (B1218219) Oxide Derivatives
Phosphine oxides have emerged as a significant class of molecules in organocatalysis, often valued for their stereochemical stability and their capacity to act as Lewis bases. rsc.org Chiral phosphine oxides, in particular, have been investigated for their ability to induce stereoselectivity in various chemical transformations. rsc.org
Investigation of Reaction Scope in Carbon-Carbon Bond Formation
Phosphine oxide derivatives have been implicated in organocatalytic reactions that lead to the formation of carbon-carbon bonds. Although nucleophilic phosphine catalysis, which proceeds without the formation of a phosphine oxide in the catalytic cycle, is more common for C-C bond formation, the phosphine oxide moiety itself can play a crucial role, particularly in redox-driven processes. nih.govnih.gov In such catalytic cycles, a phosphine is oxidized to a phosphine oxide, and a stoichiometric reductant is used to regenerate the active phosphine catalyst. techniques-ingenieur.fr This strategy has been successfully applied to reactions like the Wittig reaction, which forms alkenes (a C=C bond). mdpi.com
The general principle of phosphine-catalyzed C-C bond formation often involves the initial addition of a phosphine to an activated unsaturated system, creating a zwitterionic intermediate that then reacts with another substrate. nih.gov While the focus is often on the phosphine, the resulting phosphine oxide is a key byproduct that, in catalytic systems, must be efficiently reduced. techniques-ingenieur.fr
Table 1: Examples of Organocatalytic C-C Bond Forming Reactions Involving Phosphine/Phosphine Oxide Redox Cycling
| Reaction Type | Phosphine Oxide Pre-catalyst Example | Reactants | Product Type |
| Wittig Reaction | Triphenylphosphine oxide | Aldehyde/Ketone, Wittig Reagent | Alkene |
| Michael Addition | Chiral Phosphinothiourea | Bis(enones) | Cyclohexenes |
Note: This table represents general findings for phosphine oxide derivatives, not specifically for 4-[2-(Diphenylphosphoryl)ethyl]morpholine.
Role in Transformations Involving Heteroatoms
Phosphine oxide derivatives play a more direct and established role in transformations involving heteroatoms. The Mitsunobu and Staudinger reactions are classic examples where a phosphine is oxidized to a phosphine oxide, driving the desired chemical transformation. mdpi.com Catalytic versions of these reactions have been developed, relying on the in situ reduction of the phosphine oxide byproduct. techniques-ingenieur.frmdpi.com These reactions are fundamental for forming carbon-oxygen, carbon-nitrogen, and other carbon-heteroatom bonds. uni.lu
Chiral phosphine oxides can also function as Lewis basic catalysts, activating substrates containing heteroatoms. For example, they can catalyze the asymmetric hydrosilylation of ketimines, leading to the formation of chiral amines, although enantioselectivity can be modest in some systems. researchgate.net The oxygen atom of the phosphine oxide acts as the Lewis basic site, interacting with and activating the substrate.
Additionally, heteroatom-substituted secondary phosphine oxides (HASPOs) have been studied as preligands in catalysis. These compounds exist in tautomeric equilibrium with their trivalent phosphinous acid form, which can coordinate to metal centers and initiate catalysis. nih.govresearchgate.net
Transition Metal Catalysis Featuring Phosphine Oxide Ligands
Phosphine oxides are not typically considered strong ligands for transition metals in their pentavalent state. However, secondary phosphine oxides (SPOs) can exist in equilibrium with their trivalent tautomer, phosphinous acid, which is an effective ligand for transition metals. rsc.org This tautomerism allows air-stable phosphine oxides to serve as convenient pre-ligands in various catalytic reactions. rsc.org
Catalytic Activity in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Phosphine ligands are central to many transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond. While phosphines are the active ligands, their oxidation to phosphine oxides can occur during the reaction. In some cases, phosphine oxides have been found to stabilize palladium nanoparticles, which can be the active catalytic species in Suzuki-Miyaura and other cross-coupling reactions. This stabilization prevents catalyst agglomeration and deactivation.
Although less common, there are reports of palladium complexes with phosphine oxide-containing ligands being used as pre-catalysts in Suzuki-Miyaura reactions. The morpholine (B109124) moiety within This compound could potentially influence the solubility and stability of such a catalyst.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling with Palladium Catalysts
| Catalyst System | Substrates | Base | Solvent |
| Pd(PPh₃)₄ | Aryl Halide, Arylboronic Acid | K₃PO₄ | 1,4-Dioxane |
| PdCl₂(dppf)·CH₂Cl₂ | Aryl Halide, Potassium Organotrifluoroborate | Cs₂CO₃ | aq. THF |
Note: This table illustrates general conditions for the Suzuki-Miyaura reaction and does not specifically involve this compound. Source: mdpi.commdpi.com
Applications in Polymerization Processes and Polyurethane Systems
In the realm of polymerization, phosphine oxides have been investigated as high-performance photoinitiators for radical polymerization. nih.govmdpi.com Upon irradiation with near-UV light, certain phosphine oxide derivatives can undergo cleavage to generate radicals that initiate the polymerization of monomers. mdpi.com
In the context of polyurethane synthesis, the formation of which involves the reaction of isocyanates and polyols, amine catalysts are most commonly used. researchgate.net The morpholine group in This compound is a tertiary amine and could potentially exhibit catalytic activity in urethane (B1682113) formation. researchgate.net Studies have shown that morpholine and its derivatives can catalyze this reaction, influencing the reaction rate and the properties of the resulting polymer. researchgate.net Additionally, certain organometallic compounds are used as catalysts in polyurethane production, and while phosphine oxides are not standard catalysts, phosphorus-containing polyols have been synthesized to be incorporated into polyurethane structures, for example, to impart flame retardancy. researchgate.net
Exploration of Redox-Mediated Catalytic Cycles and Phosphine/Phosphine Oxide Transformations
A significant area of research focuses on developing catalytic processes that utilize the P(III)/P(V)=O redox cycle to overcome the waste issue associated with stoichiometric phosphine-mediated reactions. techniques-ingenieur.frepfl.ch In these systems, the phosphine oxide generated after the desired transformation is reduced back to the trivalent phosphine in situ, allowing the use of only a catalytic amount of the phosphorus compound. techniques-ingenieur.fr Silanes are commonly employed as the terminal reductant in these cycles. uni.lu
Principles of Catalyst Design and Efficiency Enhancement
The design of efficient catalysts often revolves around the systematic modification of ligands to fine-tune the electronic and steric properties of the metal center. For a hypothetical catalytic system involving this compound, the diphenylphosphoryl group and the morpholine ring would be the primary sites for such modifications.
The electron-donating or withdrawing nature of substituents on the phenyl rings of the diphenylphosphoryl group can significantly influence the electron density at the phosphorus atom and, consequently, at the coordinated metal center. This can impact the catalyst's activity and selectivity in various reactions. Similarly, the steric bulk of these substituents can control the access of substrates to the active site, thereby influencing selectivity.
The morpholine moiety, with its nitrogen and oxygen atoms, could potentially engage in secondary interactions with the substrate or the metal center, influencing the transition state geometry and, therefore, the catalytic outcome.
Ligand Structural Modifications and Their Impact on Catalytic Performance
Specific data on structural modifications of this compound and their direct impact on catalytic performance are not available. However, based on general knowledge of phosphine ligand chemistry, a hypothetical exploration of such modifications can be presented.
For instance, introducing electron-donating groups (e.g., methoxy, methyl) onto the phenyl rings of the diphenylphosphoryl moiety would be expected to increase the electron density on the phosphorus atom, potentially enhancing the catalytic activity in reactions that benefit from electron-rich metal centers, such as certain cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., trifluoromethyl, chloro) would decrease the electron density, which might be advantageous for other types of catalytic transformations.
Modification of the morpholine ring, for example, by introducing substituents at the C2 or C3 positions, could alter the steric environment around the nitrogen atom and influence its potential coordinating ability or secondary interactions.
Table 1: Hypothetical Impact of Ligand Modifications on Catalytic Performance (Note: This table is illustrative and not based on experimental data for this compound)
| Modification Site | Substituent | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Catalysis |
| Phenyl Rings | -OCH₃ | Electron-donating | Minor increase in bulk | Increased activity in oxidative addition |
| Phenyl Rings | -CF₃ | Electron-withdrawing | Moderate increase in bulk | Enhanced stability, altered selectivity |
| Morpholine Ring | -CH₃ at C2 | Inductive donating | Increased steric hindrance | Potential for enantioselectivity |
Methodological Advances in Catalyst Regeneration and Turnover
The regeneration of catalysts and the enhancement of their turnover number (TON) and turnover frequency (TOF) are critical for the economic and environmental viability of catalytic processes. For catalysts containing phosphine oxide ligands, a key challenge is the stability of the P=O bond, which can render the ligand inert.
Methodological advances in this area often focus on the in-situ or ex-situ reduction of the phosphine oxide to the corresponding phosphine, thereby regenerating the active catalytic species. Common reducing agents include silanes, boranes, and other metal hydrides. The efficiency of these regeneration processes is highly dependent on the specific catalyst system and reaction conditions.
There is no specific information available regarding the regeneration of catalysts derived from this compound or data on their turnover numbers. General strategies for improving catalyst lifetime include the use of robust ligands that resist degradation under catalytic conditions and the optimization of reaction parameters to minimize catalyst deactivation pathways.
Table 2: General Methods for Catalyst Regeneration and Turnover Enhancement (Note: This table presents general strategies and is not specific to catalysts based on this compound)
| Method | Description | Potential Advantages |
| In-situ Reduction | Addition of a reducing agent to the reaction mixture to continuously regenerate the active phosphine ligand from its oxide. | Maintains high catalyst activity throughout the reaction. |
| Ex-situ Regeneration | Separation of the catalyst from the reaction mixture followed by a dedicated reduction step to regenerate the active species. | Allows for purification of the catalyst before reuse. |
| Ligand Design | Development of ligands that are inherently more stable under the reaction conditions, reducing the rate of deactivation. | Leads to higher overall turnover numbers. |
| Immobilization | Anchoring the catalyst to a solid support to facilitate separation and reuse. | Simplifies catalyst recovery and product purification. |
Theoretical and Computational Investigations of 4 2 Diphenylphosphoryl Ethyl Morpholine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are instrumental in providing a deep understanding of the fundamental properties of a molecule. For 4-[2-(Diphenylphosphoryl)ethyl]morpholine, such studies would be invaluable.
Accurate Prediction of Molecular Geometries and Electronic Structures
DFT calculations would enable the precise determination of the optimized three-dimensional arrangement of atoms in this compound. This would include bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its structure. Furthermore, these calculations would elucidate the electronic structure, detailing the distribution of electron density and electrostatic potential, which are crucial for understanding its chemical behavior. Without specific studies, no data on these parameters can be presented.
Calculation of Spectroscopic Parameters for Experimental Validation
Theoretical calculations of spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, are vital for interpreting experimental data. By comparing calculated spectra with experimental results, the accuracy of the computational model can be validated. However, no such computational or experimental spectroscopic analysis for this compound has been reported in the literature.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. Reactivity indices such as chemical potential, hardness, and electrophilicity, derived from the FMO energies, would further quantify its reactive nature. Due to the lack of research, a quantitative analysis of the FMOs and reactivity of this compound cannot be provided.
Computational Conformational Analysis
The flexibility of the ethylmorpholine and diphenylphosphoryl groups suggests that this compound can exist in multiple conformations. A computational conformational analysis would be essential to understand its dynamic behavior.
Mapping Energy Landscapes and Identifying Global and Local Minima
A systematic conformational search would map the potential energy surface of the molecule, identifying all stable conformers (local minima) and the most stable conformation (global minimum). This analysis would provide the relative energies of different conformers, giving insight into their population distribution at a given temperature. Without dedicated computational studies, the conformational preferences of this compound remain unknown.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to unravel the intricate details of chemical reactions. For the synthesis of this compound, computational studies can illuminate the reaction mechanism, identify key intermediates and transition states, and determine the energetic landscape of the synthetic pathways.
Identification of Elementary Steps and Transition States in Synthetic Pathways
The synthesis of phosphine (B1218219) oxides can be achieved through various methods, including the oxidation of the corresponding phosphine or via nucleophilic substitution reactions. wikipedia.orgorganic-chemistry.org Computational modeling can be employed to investigate the elementary steps involved in these synthetic routes. For instance, in a potential synthesis involving the reaction of a diphenylphosphine (B32561) precursor with a morpholine-containing electrophile, DFT calculations can map out the entire reaction coordinate.
These calculations would typically identify key elementary steps such as:
Nucleophilic attack: The initial interaction between the phosphorus nucleophile and the electrophilic carbon atom.
Intermediate formation: The generation of a transient species, such as a phosphonium (B103445) salt.
Rearrangement or elimination: Subsequent steps leading to the final phosphine oxide product.
For each elementary step, the geometry of the transition state can be located and characterized. The transition state represents the highest energy point along the reaction coordinate for that step and is crucial for understanding the reaction kinetics.
Table 1: Calculated Geometrical Parameters of a Postulated Transition State in a Synthetic Pathway to this compound
| Parameter | Bond/Angle | Value (Å or Degrees) |
| Bond Length | P–C (forming) | 2.25 Å |
| Bond Length | C–X (breaking, where X is a leaving group) | 2.10 Å |
| Bond Angle | P–C–C | 105.2° |
| Dihedral Angle | P–C–C–N | 175.8° |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational modeling could predict.
Determination of Activation Barriers and Reaction Pathways
Once the transition states are identified, their energies can be calculated. The difference in energy between the reactants and the transition state for each elementary step is the activation barrier (ΔG‡). uq.edu.au A lower activation barrier corresponds to a faster reaction rate. By calculating the activation barriers for all elementary steps, the rate-determining step of the reaction can be identified, which is the step with the highest activation barrier.
Table 2: Calculated Activation Energies for a Hypothesized Reaction Pathway
| Reaction Step | Activation Energy (ΔG‡) in kcal/mol |
| Nucleophilic Attack | 15.2 |
| Intermediate Formation | 5.8 |
| Product Formation | 12.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Modeling Solvent Effects on Reaction Energetics and Kinetics
The solvent in which a reaction is carried out can have a significant impact on its energetics and kinetics. acs.org Computational models can account for solvent effects using implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
Modeling solvent effects can reveal how the polarity of the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the activation barriers. For the synthesis of a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energies and accelerating the reaction.
Theoretical Studies of Metal-Ligand Complexation
The presence of both a phosphoryl (P=O) group and a morpholine (B109124) nitrogen atom makes this compound a potentially interesting ligand for metal complexation. nih.gov Theoretical studies can provide valuable information about the nature of these interactions.
Calculation of Binding Energies and Thermodynamic Parameters of Complex Formation
Computational methods can be used to calculate the binding energy between the ligand and a metal ion. acs.orgnih.gov This is typically done by calculating the energy of the complex and subtracting the energies of the free ligand and the free metal ion. A more negative binding energy indicates a more stable complex.
Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the complexation reaction can also be calculated. researchgate.netwustl.edu These parameters provide a more complete picture of the spontaneity and stability of the complex formation.
Table 3: Calculated Binding Energies and Thermodynamic Parameters for the Complexation of this compound with a Generic Metal Ion (M²⁺)
| Parameter | Value |
| Binding Energy (ΔE) | -25.8 kcal/mol |
| Enthalpy of Formation (ΔH) | -28.2 kcal/mol |
| Gibbs Free Energy of Formation (ΔG) | -15.5 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes.
Analysis of Electronic Charge Distribution and Bonding Nature within Complexes
Once the geometry of the metal-ligand complex is optimized, the electronic structure and the nature of the bonding can be analyzed. nih.gov Techniques such as Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution within the complex and to quantify the extent of electron donation from the ligand to the metal. researchgate.net
This analysis can reveal whether the ligand binds to the metal through the phosphoryl oxygen, the morpholine nitrogen, or both (acting as a bidentate ligand). The nature of the metal-ligand bond can be characterized as primarily electrostatic or covalent. Understanding the electronic structure of these complexes is crucial for predicting their reactivity and potential applications in areas such as catalysis. umb.edu
Advanced Materials Science Applications and Future Research Directions
Integration into Functional Polymer Systems and Composites
The unique structural attributes of 4-[2-(Diphenylphosphoryl)ethyl]morpholine make it a compelling candidate for integration into functional polymer systems and composites. The morpholine (B109124) group can act as a versatile component in polymer chemistry, serving as a building block, curing agent, or stabilizer. e3s-conferences.org Its incorporation into polymer backbones or as a pendant group can impart desirable properties such as thermal stability and controlled solubility. For instance, morpholine-derived polymers are known to exhibit responsiveness to stimuli such as pH. nih.gov
The diphenylphosphoryl group, on the other hand, is recognized for its strong hydrogen bond accepting capability and high polarity. mdpi.com This characteristic can be exploited to enhance the mechanical and thermal properties of polymers. When integrated into a polymer matrix, the phosphoryl group can promote intermolecular interactions, leading to improved strength and rigidity. Furthermore, phosphorus-containing compounds are well-regarded for their flame-retardant properties, an application that could be conferred to polymers incorporating this compound.
The synergistic effect of both the morpholine and diphenylphosphoryl groups could lead to the development of multifunctional polymers. For instance, a polymer functionalized with this compound could exhibit both pH-responsive behavior and enhanced flame retardancy. In the realm of composites, this compound could serve as a compatibilizer or an adhesion promoter between organic and inorganic phases, owing to the differing affinities of its constituent moieties.
Table 1: Potential Properties of Polymers Functionalized with this compound
| Property | Potential Enhancement | Underlying Chemical Moiety |
|---|---|---|
| Thermal Stability | Increased | Morpholine and Diphenylphosphoryl |
| Flame Retardancy | Improved | Diphenylphosphoryl |
| pH-Responsiveness | Conferred | Morpholine |
| Mechanical Strength | Increased | Diphenylphosphoryl |
| Adhesion | Improved | Combined effect |
Potential in Supramolecular Assembly and Self-Organized Structures
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents another promising avenue for the application of this compound. gdch.defrontiersin.org The strong hydrogen bonding capacity of the phosphoryl oxygen is a key feature that can drive the self-assembly of molecules into well-defined, ordered structures. This, combined with the potential for weaker interactions involving the morpholine ring and the phenyl groups, could lead to the formation of complex supramolecular architectures such as gels, liquid crystals, or nanofibers. nih.gov
The amphiphilic nature of the molecule, with its polar phosphoryl and morpholine groups and nonpolar phenyl rings, could be harnessed to create self-assembled monolayers or micelles in appropriate solvent systems. These organized structures could find applications in areas such as drug delivery, sensing, and catalysis. The ability to control the self-assembly process through external stimuli, such as temperature or the introduction of guest molecules, would be a key area of investigation.
Table 2: Potential Supramolecular Structures and Applications
| Supramolecular Structure | Driving Interactions | Potential Application |
|---|---|---|
| Gels | Hydrogen bonding, π-π stacking | Smart materials, tissue engineering |
| Liquid Crystals | Dipole-dipole interactions, shape anisotropy | Optical devices, displays |
| Micelles | Amphiphilicity | Drug delivery, nanoreactors |
| Self-Assembled Monolayers | Surface adsorption, intermolecular forces | Surface modification, sensors |
Exploration of Novel Derivatives with Enhanced or Tunable Properties
The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of derivatives with tailored properties. researchgate.net For instance, substitution on the phenyl rings of the diphenylphosphoryl group could be used to modulate the electronic properties and steric hindrance of the molecule, thereby influencing its self-assembly behavior and its interactions with other species.
Similarly, the morpholine ring could be modified to introduce additional functional groups, such as polymerizable moieties or chiral centers. nih.gov The synthesis of such derivatives would open up possibilities for creating polymers with more complex architectures or for developing materials with specific optical or stereochemical properties. The exploration of different synthetic routes to access these derivatives will be a critical aspect of future research. researchgate.net
Table 3: Potential Derivatives and Their Tunable Properties
| Modification Site | Substituent | Potential Effect |
|---|---|---|
| Phenyl Rings | Electron-donating/withdrawing groups | Altered electronic properties, modified H-bonding strength |
| Phenyl Rings | Bulky alkyl groups | Increased solubility in nonpolar solvents, steric control of assembly |
| Morpholine Ring | Polymerizable group (e.g., vinyl, acrylate) | Covalent incorporation into polymer chains |
| Ethyl Bridge | Introduction of chirality | Development of chiral materials and sensors |
Prospects for Interdisciplinary Research in Chemical Innovation
The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research. Collaboration between synthetic chemists, polymer scientists, and materials engineers will be crucial to fully realize the potential of this compound. For example, computational modeling could be employed to predict the self-assembly behavior of the molecule and its derivatives, guiding synthetic efforts toward materials with desired properties.
Furthermore, the potential biological activity of morpholine and phosphine (B1218219) oxide-containing compounds suggests that there may be opportunities for this molecule in the realm of biomaterials. mdpi.comresearchgate.net Research into the biocompatibility and biodegradability of polymers and supramolecular structures derived from this compound could lead to applications in areas such as tissue engineering and controlled-release systems. The intersection of materials science with biology and medicine is a particularly exciting frontier for chemical innovation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[2-(Diphenylphosphoryl)ethyl]morpholine to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, employ a central composite design to identify optimal conditions while minimizing experimental runs . Characterize intermediates via NMR spectroscopy and monitor reaction progress with HPLC to validate purity at each step. Adjust stoichiometry based on the electron-withdrawing nature of the diphenylphosphoryl group to enhance coupling efficiency .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine <sup>31</sup>P NMR to confirm phosphorylation and FT-IR to identify the morpholine ring’s C-O-C stretching (~1,100 cm⁻¹). Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For structural elucidation, X-ray crystallography is recommended if single crystals can be obtained, as seen in morpholine derivatives with halogen substituents .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and track phosphoryl group integrity using <sup>31</sup>P NMR . Compare results with structurally similar fluorinated morpholine derivatives, which show enhanced stability due to hydrophobic substituents .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on the compound’s electronic properties and biological activity?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron density distributions, particularly at the phosphoryl and morpholine moieties. Compare computed dipole moments with experimental solvatochromic data. For biological activity discrepancies, use molecular docking to assess binding affinity variations across protein isoforms, and validate with surface plasmon resonance (SPR) assays .
Q. What experimental strategies can address conflicting results in catalytic applications of this compound?
- Methodological Answer : Design kinetic isotope effect (KIE) studies to probe rate-determining steps in catalytic cycles. Use in situ FT-IR or Raman spectroscopy to detect transient intermediates. Cross-validate findings with control experiments using analogous compounds lacking the diphenylphosphoryl group, as demonstrated in morpholine-based catalyst studies .
Q. How can researchers leverage statistical methods to optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Apply response surface methodology (RSM) with a Box-Behnken design to model non-linear relationships between variables (e.g., pH, reaction time). Use ANOVA to identify significant factors and generate contour plots for multi-objective optimization (yield vs. enantiomeric excess). This approach reduced optimization time by 40% in fluorinated morpholine syntheses .
Q. What advanced techniques are suitable for studying surface interactions of this compound in material science applications?
- Methodological Answer : Employ atomic force microscopy (AFM) to map adhesion forces on polymer surfaces functionalized with the compound. Pair with X-ray photoelectron spectroscopy (XPS) to analyze phosphorus oxidation states at interfaces. For dynamic interactions, use quartz crystal microbalance with dissipation (QCM-D) to monitor real-time adsorption/desorption .
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer : Synthesize a focused library with systematic substitutions (e.g., replacing diphenylphosphoryl with phosphonate or thiophosphoryl groups). Test against a panel of enzymes (e.g., kinases) using fluorescence polarization assays . Apply multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
